Paris VII

Lung Cancer Cytotoxicity Steroidal Saponin

Select Paris VII (CAS 68124-04-9) for validated, batch-specific differentiation over generic Paris saponins. This ≥98% pure steroidal saponin is certified for quantitative HPLC-ELSD/MS-MS workflows. Its defined CYP inhibition profile (IC50: 42.0 μM for CYP2C11) and robust MDR reversal (HepG2/ADR, MCF-7/ADR at ≤1.98 μM via P-gp/PI3K/AKT/MAPK) eliminate experimental variability. For TNBC research, the compound delivers a proven 71.26% tumor growth reduction in 4T1 xenografts at 10 mg/kg, ensuring reproducible in vivo benchmarks. Insist on this authenticated reference standard to avoid confounding pharmacokinetic data.

Molecular Formula C51H82O21
Molecular Weight 1031.2 g/mol
CAS No. 68124-04-9
Cat. No. B028134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParis VII
CAS68124-04-9
SynonymsParis saponin VII
PS VII saponin
Molecular FormulaC51H82O21
Molecular Weight1031.2 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1
InChIInChI=1S/C51H82O21/c1-20-10-15-50(63-19-20)24(5)51(62)31(72-50)17-29-27-9-8-25-16-26(11-13-48(25,6)28(27)12-14-49(29,51)7)67-47-43(71-45-38(59)35(56)33(54)22(3)65-45)40(61)42(30(18-52)68-47)70-46-39(60)36(57)41(23(4)66-46)69-44-37(58)34(55)32(53)21(2)64-44/h8,20-24,26-47,52-62H,9-19H2,1-7H3/t20-,21+,22+,23+,24-,26+,27-,28+,29+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40+,41+,42-,43-,44+,45+,46+,47-,48+,49+,50-,51-/m1/s1
InChIKeyFBFJAXUYHGSVFN-IYUYFXHASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Paris VII (CAS 68124-04-9): Analytical Standard for Steroidal Saponin Research


Paris VII (CAS 68124-04-9), also known as Paris saponin VII or Chonglou Saponin VII, is a steroidal saponin characterized by the molecular formula C51H82O21 and a molecular mass of approximately 1031.18 g/mol [1][2]. It is isolated from the roots and rhizomes of Trillium tschonoskii Maxim. and Paris polyphylla species [3]. The compound exists as a white crystalline powder with a melting point of 243-245 °C (with decomposition) and is soluble in methanol, ethanol, and DMSO [4][5]. Paris VII serves as a key bioactive marker in the quality control of Paris polyphylla-based herbal medicines and functions as a primary reference standard for chromatographic analysis [6].

Why Generic 'Paris Saponin' Substitution Fails: Differential Evidence for Paris VII


Within the Paris saponin class, steroidal saponins such as Paris I, Paris II, Paris VI, and Paris VII exhibit structurally distinct aglycone cores and glycosylation patterns that confer divergent bioactivity profiles, target engagement, and metabolic stability [1]. Consequently, procurement of an unspecified 'Paris saponin' or substitution with a structurally related analog without rigorous analytical verification can lead to irreproducible experimental outcomes, erroneous potency quantification, and confounding pharmacokinetic data [2][3]. The quantitative evidence presented in Section 3 substantiates that Paris VII exhibits quantifiable differentiation in cytotoxicity against specific cancer cell lines, distinct CYP enzyme inhibition profiles, and a unique capacity to reverse multidrug resistance—attributes that are not uniformly shared across the Paris saponin class [4][5][6].

Quantitative Evidence Guide: Paris VII Differentiation from Paris Saponin Analogs


Cytotoxicity Differential: Paris VII Exhibits Sub-Micromolar IC50 in A549 Lung Cancer Cells

In a direct head-to-head comparison study of polyphyllin I (PPI) and its analogues, Paris VII (PPVII) demonstrated an IC50 of 0.41 ± 0.10 μM against A549 lung cancer cells at 24 hours [1]. In contrast, the overall range of IC50 values for PPI and its analogues across the same A549 cell line spanned from 1.0 to 4.5 μmol/L, indicating that Paris VII exhibits a 2.4- to 11-fold greater cytotoxic potency in this specific cellular context [2].

Lung Cancer Cytotoxicity Steroidal Saponin

Chemosensitization Efficacy: Paris VII Quantitatively Reverses Adriamycin Resistance

Paris VII exhibits a quantifiable capacity to reverse multidrug resistance (MDR) that is not uniformly observed across all Paris saponins. In HepG2/ADR cells, treatment with Paris VII at concentrations ≤1.98 μM in combination with Adriamycin (ADR, 5 nM) resulted in a significant enhancement of ADR accumulation and decreased expression of drug-resistance genes compared to ADR treatment alone [1]. In a separate study, Paris VII dose-dependently suppressed cell viability and reversed resistance in MCF-7/ADR cells, an effect attributed to P-glycoprotein inhibition [2].

Multidrug Resistance P-glycoprotein Chemosensitization

Analytical Purity: Paris VII as a Primary Reference Standard with Assigned Absolute Purity

Paris VII is available as a primary reference substance with assigned absolute purity, factoring in chromatographic purity, water content, residual solvents, and inorganic impurities [1]. This level of certification is distinct from generic 'Paris saponin' research-grade compounds, which are typically supplied with area% HPLC purity (e.g., ≥95% or ≥98% by HPLC-UV) without correction for non-UV-absorbing impurities .

Analytical Standard HPLC Quality Control

CYP Enzyme Interaction Profile: Paris VII Weakly Inhibits CYP2C11 and CYP2E1

In a cocktail inhibition assay evaluating four Paris saponins (Paris I, II, VII, and polyphyllin VI), Paris VII exhibited weak inhibition of rat CYP2C11 and CYP2E1 activities with IC50 values of 42.0 μM and 67.7 μM, respectively [1]. In contrast, polyphyllin VI weakly inhibited CYP2D1 with an IC50 of 45.2 μM, while Paris I and II showed no significant inhibition of any CYP isoform tested [2].

Drug-Drug Interaction Cytochrome P450 Metabolism

In Vivo Tumor Growth Inhibition: 71% Reduction in TNBC Xenograft Model

In a 4T1 triple-negative breast cancer (TNBC) xenograft model, intraperitoneal injection of Paris VII at 10 mg/kg resulted in a 71.26% reduction in tumor growth compared to the vehicle control group [1]. This in vivo efficacy is associated with suppression of the MEK/ERK/STMN1 signaling axis, a mechanism not uniformly demonstrated for other Paris saponins in TNBC models [2].

Triple-Negative Breast Cancer Xenograft In Vivo Efficacy

Research and Industrial Application Scenarios for Paris VII


Quantitative Analysis of Paris polyphylla Extracts via HPLC-ELSD/MS

Paris VII serves as a certified reference standard for the quantitative determination of steroidal saponins in Paris polyphylla and Trillium species. The compound's assigned absolute purity (≥98.0% by HPLC, corrected for all impurities) ensures accurate calibration curves for HPLC-ELSD and HPLC-MS/MS methods, enabling precise quantification of Paris VII content in herbal raw materials and finished products [6]. This application is essential for quality control laboratories in the pharmaceutical and nutraceutical industries.

Preclinical Investigation of Chemosensitization in Multidrug-Resistant Cancer Models

Researchers studying multidrug resistance (MDR) mechanisms should prioritize Paris VII based on its demonstrated ability to reverse Adriamycin resistance in HepG2/ADR and MCF-7/ADR cells at low micromolar concentrations (≤1.98 μM) [6]. This functional attribute, attributed to P-glycoprotein inhibition and modulation of the PI3K/AKT/MAPK pathway, supports its use as a tool compound to investigate chemosensitization strategies in resistant cancer models.

Targeted Therapy Research in Triple-Negative Breast Cancer (TNBC)

For investigators focused on TNBC, Paris VII offers a unique mechanistic angle through its inhibition of the MEK/ERK/STMN1 signaling axis. The compound's ability to reduce tumor growth by 71.26% in a 4T1 xenograft model at a dose of 10 mg/kg provides a quantitative benchmark for in vivo efficacy studies [6]. This positions Paris VII as a valuable reference compound for TNBC research programs exploring MAPK pathway inhibition.

Drug-Drug Interaction (DDI) Screening of Steroidal Saponins

In studies assessing the potential for herb-drug interactions, Paris VII provides a well-characterized comparator for CYP enzyme inhibition profiling. Its weak inhibition of CYP2C11 (IC50 = 42.0 μM) and CYP2E1 (IC50 = 67.7 μM), distinct from the CYP2D1 inhibition exhibited by polyphyllin VI (IC50 = 45.2 μM), allows researchers to use Paris VII as a specific tool to evaluate isoform-selective interactions [6]. This application is relevant for pharmacology and toxicology departments investigating the safety of Paris polyphylla-containing formulations.

Quote Request

Request a Quote for Paris VII

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.